

Application Notes and Protocols for Expression and Purification of Recombinant M2e Peptide

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the expression and purification of the recombinant ectodomain of influenza matrix protein 2 (M2e). The M2e peptide is a highly conserved region across influenza A virus subtypes, making it a promising target for the development of a universal influenza vaccine.[1][2][3][4][5] These guidelines are intended to assist researchers in producing high-quality M2e peptide for various research and pre-clinical applications.

Data Presentation

Quantitative data from various expression and purification strategies are summarized below to facilitate comparison.



Paramet er	Express ion System	Fusion Partner/ Tag	Express ion Level	Purificat ion Yield	Purity	Endotox in Level	Referen ce
Expressi on Level	E. coli BL21 (DE3)	6xHis-tag	Not specified	Not specified	>90%	< 5 EU/mg	
Expressi on Level	Nicotiana benthami ana	Self-assembling peptide (SAP) and 6xHis-tag	~100 µg/g fresh leaf biomass	~60 µg/g fresh leaf biomass	Not specified	Not specified	
Expressi on Level	Duckwee d (Lemna minor)	Ricin Toxin B chain (RTB)	0.25–2.5 μg/g fresh weight	Not specified	Not specified	Not specified	
Purity	Chemical ly Synthesi zed	None	N/A	N/A	>90%	Not specified	

Experimental Protocols

Detailed methodologies for the expression and purification of recombinant M2e peptide in E. coli are provided below. This protocol is a synthesis of common practices described in the cited literature.

Protocol 1: Expression of 6xHis-tagged M2e in E. coli

This protocol describes the high-level expression of M2e peptide fused to a polyhistidine tag (6xHis) in the E. coli strain BL21 (DE3). The pET expression system is commonly used for this purpose.

1. Gene Synthesis and Cloning:



- Synthesize the DNA sequence encoding the desired M2e peptide. Codon optimization for E. coli is recommended to enhance expression.
- Incorporate sequences for a start codon (ATG), a C-terminal or N-terminal 6xHis-tag, and appropriate restriction sites for cloning into an expression vector (e.g., pET series vectors). A glycine-serine linker can be included between the M2e peptide and the fusion tag to improve solubility and stability.
- Clone the synthesized gene into the chosen expression vector.
- Transform the resulting plasmid into a suitable cloning strain of E. coli (e.g., DH5α) for plasmid propagation and sequence verification.
- 2. Transformation into Expression Host:
- Transform the sequence-verified plasmid into an E. coli expression strain such as BL21 (DE3).
- Plate the transformed cells on Luria-Bertani (LB) agar plates containing the appropriate antibiotic for plasmid selection (e.g., 100 µg/mL ampicillin).
- Incubate overnight at 37°C.
- 3. Protein Expression:
- Inoculate a single colony from the LB plate into 10 mL of LB broth with the selective antibiotic.
- Incubate overnight at 37°C with shaking (200 rpm).
- The next day, inoculate a larger volume of LB broth (e.g., 1 L) with the overnight culture (typically a 1:100 dilution).
- Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.4-0.6.
- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.



- Continue to incubate the culture for an additional 4-6 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to potentially increase the yield of soluble protein.
- 4. Cell Harvesting and Lysis:
- Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Discard the supernatant and resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing protease inhibitors.
- Lyse the cells by sonication on ice or by using a French press.
- Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).

Protocol 2: Purification of 6xHis-tagged M2e by Immobilized Metal Affinity Chromatography (IMAC)

This protocol describes the purification of the 6xHis-tagged M2e peptide from the soluble fraction of the cell lysate using a Nickel-Nitriloacetic acid (Ni-NTA) resin.

- 1. Column Preparation:
- Equilibrate a Ni-NTA affinity column with lysis buffer.
- 2. Protein Binding:
- Load the soluble fraction of the cell lysate onto the equilibrated column.
- 3. Washing:
- Wash the column with several column volumes of wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20-40 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
- 4. Elution:
- Elute the bound M2e peptide with elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).

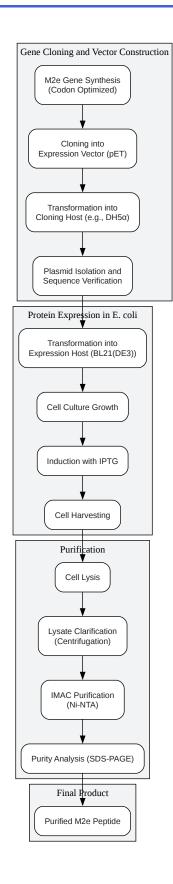


- · Collect the eluted fractions.
- 5. Analysis and Downstream Processing:
- Analyze the purity of the eluted fractions by SDS-PAGE.
- Pool the fractions containing the purified M2e peptide.
- If necessary, perform buffer exchange or dialysis to remove imidazole and transfer the protein into a suitable storage buffer (e.g., PBS).
- For applications requiring high purity, an additional purification step such as size-exclusion chromatography or reversed-phase high-performance liquid chromatography (RP-HPLC) can be performed.

Visualizations

The following diagrams illustrate the experimental workflow for expressing and purifying recombinant M2e peptide.

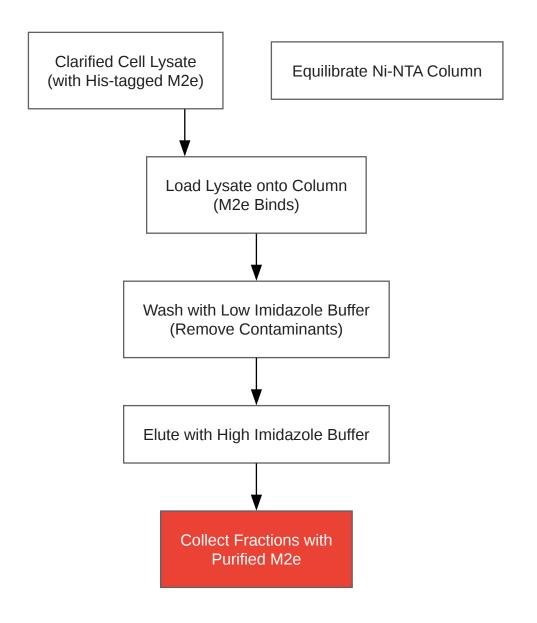




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Caption: Experimental workflow for recombinant M2e peptide expression and purification in E. coli.



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Caption: Key steps in the Immobilized Metal Affinity Chromatography (IMAC) purification of Histagged M2e.

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